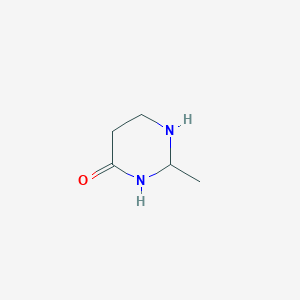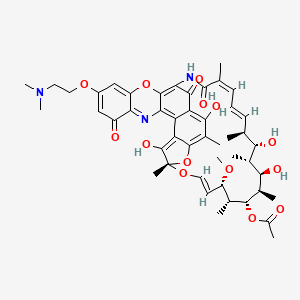
RNA polymerase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RNA polymerase-IN-2 is a compound that inhibits the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. This compound is particularly significant in the study of viral replication and transcription, as it can potentially halt the replication of RNA viruses by targeting their RNA-dependent RNA polymerase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-2 typically involves the use of in vitro transcription systems. These systems utilize bacteriophage RNA polymerases, such as T7, T3, and SP6, to transcribe DNA templates into RNA. The reaction conditions often include a DNA template with a specific promoter sequence, nucleoside triphosphates (NTPs), and the RNA polymerase enzyme .
Industrial Production Methods: Industrial production of this compound involves scaling up the in vitro transcription process. This includes optimizing the reaction conditions to maximize yield and purity. The process may also involve the use of bioreactors and purification techniques such as chromatography to isolate the desired RNA product .
Analyse Des Réactions Chimiques
Types of Reactions: RNA polymerase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Applications De Recherche Scientifique
RNA polymerase-IN-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of RNA synthesis and modification.
Biology: Employed in the investigation of gene expression and regulation.
Medicine: Potential therapeutic agent for treating RNA virus infections, such as SARS-CoV-2.
Industry: Utilized in the production of RNA-based products, including vaccines and diagnostic tools .
Mécanisme D'action
RNA polymerase-IN-2 exerts its effects by binding to the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from transcribing RNA from a DNA template, effectively halting viral replication. The molecular targets include the active site of the RNA polymerase, where the compound interferes with the binding of nucleoside triphosphates .
Comparaison Avec Des Composés Similaires
RNA polymerase-IN-2 can be compared with other RNA polymerase inhibitors, such as:
Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits RNA polymerase activity.
Sofosbuvir: Used in the treatment of hepatitis C, it inhibits RNA polymerase .
Uniqueness: this compound is unique in its specific binding affinity and inhibition mechanism, which may offer advantages in terms of potency and selectivity compared to other inhibitors .
Propriétés
Formule moléculaire |
C47H57N3O14 |
|---|---|
Poids moléculaire |
888.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O14/c1-21-13-12-14-22(2)46(58)49-37-41(56)33-32(36-44(37)63-31-20-28(60-18-16-50(9)10)19-29(52)35(31)48-36)34-43(26(6)40(33)55)64-47(8,45(34)57)61-17-15-30(59-11)23(3)42(62-27(7)51)25(5)39(54)24(4)38(21)53/h12-15,17,19-21,23-25,30,38-39,42,53-55,57H,16,18H2,1-11H3,(H,49,58)/b13-12+,17-15+,22-14-/t21-,23+,24+,25+,30-,38-,39+,42+,47-/m0/s1 |
Clé InChI |
DFEMHOWTZZBZMN-QJLZHFJLSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


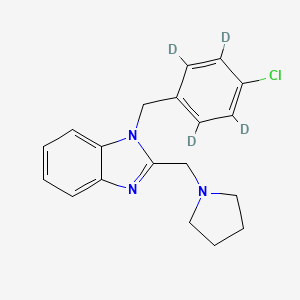
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
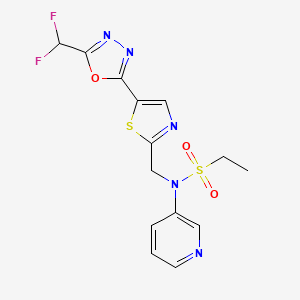
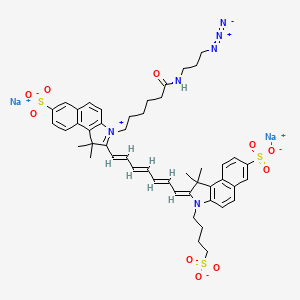
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
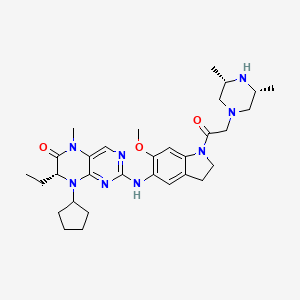
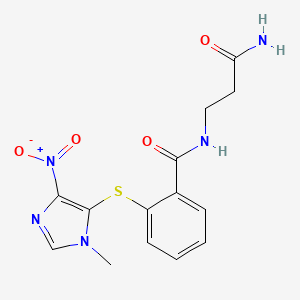
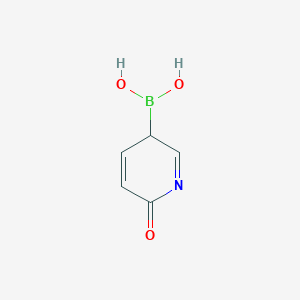
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
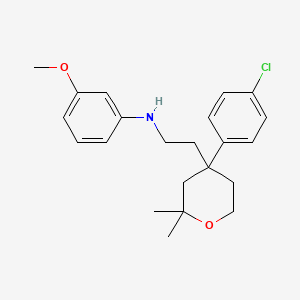
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
